molecular formula C6H10N4O2 B081089 2-Hydrazinyl-4,6-dimethoxypyrimidine CAS No. 13223-30-8

2-Hydrazinyl-4,6-dimethoxypyrimidine

Cat. No.: B081089
CAS No.: 13223-30-8
M. Wt: 170.17 g/mol
InChI Key: ZKILCAADKPWDID-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4,6-dimethoxypyrimidine is an organic compound with the molecular formula C6H10N4O2 It is a derivative of pyrimidine, characterized by the presence of hydrazinyl and methoxy groups at the 2, 4, and 6 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4,6-dimethoxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dimethoxypyrimidine.

    Hydrazination: The key step involves the reaction of 4,6-dimethoxypyrimidine with hydrazine hydrate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace methoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

2-Hydrazinyl-4,6-dimethoxypyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, which can provide insights into its mechanism of action.

    Materials Science: It is explored for use in the development of novel materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Hydrazinyl-4,6-dimethoxypyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the compound can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-4,6-dimethylpyrimidine: Similar in structure but with methyl groups instead of methoxy groups.

    2-Amino-4,6-dimethoxypyrimidine: Contains an amino group instead of a hydrazinyl group.

    4,6-Dimethoxypyrimidine: Lacks the hydrazinyl group, making it less reactive.

Uniqueness

2-Hydrazinyl-4,6-dimethoxypyrimidine is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research applications.

Properties

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-11-4-3-5(12-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKILCAADKPWDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560806
Record name 2-Hydrazinyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13223-30-8
Record name 2-Hydrazinyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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